molecular formula C9H11N3OS B6210815 5-amino-4-cyano-N-ethyl-3-methylthiophene-2-carboxamide CAS No. 1466111-91-0

5-amino-4-cyano-N-ethyl-3-methylthiophene-2-carboxamide

Cat. No. B6210815
CAS RN: 1466111-91-0
M. Wt: 209.27 g/mol
InChI Key: WHGFEEIURURBAZ-UHFFFAOYSA-N
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Description

“5-amino-4-cyano-N-ethyl-3-methylthiophene-2-carboxamide” is a chemical compound with the CAS Number: 107815-98-5 . It has a molecular weight of 238.33 .


Synthesis Analysis

The synthesis of thiophene derivatives, such as “this compound”, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to make aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula: C11H15N3OS .


Chemical Reactions Analysis

One-pot reactions offer advantages like easy automation, higher product yields, minimal waste generation, operational simplicity, and thus reduced cost, time, and energy . This compound can be involved in one-pot reactions with triethyl orthoformate and amines as valuable and efficient reagents for carrying out two-, three- or four-component organic reactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 238.33 . It should be stored at a temperature between 28 C .

Future Directions

Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-amino-4-cyano-N-ethyl-3-methylthiophene-2-carboxamide involves the reaction of 3-methylthiophene-2-carboxylic acid with ethylamine, followed by the addition of cyanogen bromide and ammonium hydroxide to form the cyanoamide intermediate. The intermediate is then reduced with sodium borohydride to yield the final product.", "Starting Materials": [ "3-methylthiophene-2-carboxylic acid", "ethylamine", "cyanogen bromide", "ammonium hydroxide", "sodium borohydride" ], "Reaction": [ "Step 1: 3-methylthiophene-2-carboxylic acid is reacted with ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide.", "Step 2: Cyanogen bromide is added to the reaction mixture to form the cyanoamide intermediate.", "Step 3: Ammonium hydroxide is added to the reaction mixture to hydrolyze the cyano group to the corresponding carboxamide.", "Step 4: Sodium borohydride is added to the reaction mixture to reduce the cyanoamide intermediate to the final product, 5-amino-4-cyano-N-ethyl-3-methylthiophene-2-carboxamide." ] }

CAS RN

1466111-91-0

Molecular Formula

C9H11N3OS

Molecular Weight

209.27 g/mol

IUPAC Name

5-amino-4-cyano-N-ethyl-3-methylthiophene-2-carboxamide

InChI

InChI=1S/C9H11N3OS/c1-3-12-9(13)7-5(2)6(4-10)8(11)14-7/h3,11H2,1-2H3,(H,12,13)

InChI Key

WHGFEEIURURBAZ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(C(=C(S1)N)C#N)C

Purity

0

Origin of Product

United States

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